molecular formula C7H8BrN B1290125 4-Bromo-3,5-dimethylpyridine CAS No. 201286-65-9

4-Bromo-3,5-dimethylpyridine

Cat. No.: B1290125
CAS No.: 201286-65-9
M. Wt: 186.05 g/mol
InChI Key: HYZVAVYBDNKXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

4-Bromo-3,5-dimethylpyridine has several applications in scientific research:

Safety and Hazards

4-Bromo-3,5-dimethylpyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be transition metal catalysts involved in carbon–carbon bond formation.

Mode of Action

In the context of SM cross-coupling, 4-Bromo-3,5-dimethylpyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its role in sm cross-coupling, it can be inferred that it plays a part in the pathways involving carbon–carbon bond formation .

Pharmacokinetics

Its boiling point is reported to be 2355±350 °C at 760 mmHg , which might influence its distribution and excretion.

Result of Action

It is used in the preparation of sulfonyl indoles and related bicyclic compounds as modulators of lxr for treatment and prevention of lxr-mediated diseases .

Action Environment

The success of sm cross-coupling, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the reaction conditions and the presence of other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 3,5-dimethylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both methyl groups and a bromine atom at specific positions on the pyridine ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZVAVYBDNKXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624756
Record name 4-Bromo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201286-65-9
Record name 4-Bromo-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201286-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-dimethylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By proceeding in a similar manner to the procedure contained in J.Chem.Soc., 1956, page 771 but using 4-nitro-3,5-dimethylpyridine-N-oxide (23.06 g), phosphorous tribromide (111.47 g) in toluene (50 ml) there was prepared the title compound (8 g) as a yellow oil.
Quantity
23.06 g
Type
reactant
Reaction Step One
Quantity
111.47 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a microwave tube was added 4-bromo-3,5-dimethylpyridine 1-oxide (2.00 g, 9.90 mmol), triphenylphosphine (3.12 g, 11.9 mmol) and toluene (10 mL). The tube was sealed and heated at 180° C. overnight. The reaction solution was diluted with ethyl acetate, and filtered. The filtrate was concentrated and purified by flash chromatography (10% to 40% ethyl acetate in hexanes) to afford the desired product as a yellow oil (700 mg, 38%). 1H NMR (400 MHz, CDCl3): δ 8.22 (s, 2H), 2.38 (s, 6H); LCMS calculated for C2H9BrN(M+H)+: m/z=186.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,5-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-dimethylpyridine
Reactant of Route 3
4-Bromo-3,5-dimethylpyridine
Reactant of Route 4
4-Bromo-3,5-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-3,5-dimethylpyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-3,5-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.